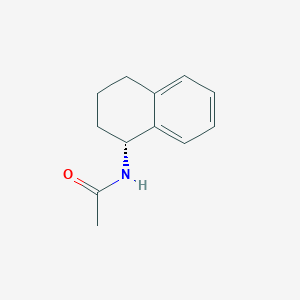

(R)-N-(1,2,3,4-Tetrahydronaphthalen-1-yl)acetamide

説明

(R)-N-(1,2,3,4-Tetrahydronaphthalen-1-yl)acetamide is a chiral acetamide derivative featuring a tetrahydronaphthalene (tetralin) scaffold. Its synthesis typically involves enantioselective hydrogenation of cyclic enamides using iridium catalysts, as demonstrated in the hydrogenation of N-(3,4-dihydronaphthalen-1-yl)acetamide (14a) to yield the (R)-enantiomer (14b) with high stereocontrol . The compound’s stereochemistry is critical for its biological interactions, particularly in serotonin receptor modulation, as suggested by structural analogs targeting neuropsychiatric pathways .

特性

CAS番号 |

218903-61-8 |

|---|---|

分子式 |

C12H15NO |

分子量 |

189.25 g/mol |

IUPAC名 |

N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]acetamide |

InChI |

InChI=1S/C12H15NO/c1-9(14)13-12-8-4-6-10-5-2-3-7-11(10)12/h2-3,5,7,12H,4,6,8H2,1H3,(H,13,14)/t12-/m1/s1 |

InChIキー |

DZKCMVGYTDZOLO-GFCCVEGCSA-N |

異性体SMILES |

CC(=O)N[C@@H]1CCCC2=CC=CC=C12 |

正規SMILES |

CC(=O)NC1CCCC2=CC=CC=C12 |

製品の起源 |

United States |

準備方法

Direct Acetylation of (R)-1-Aminotetralin

The most straightforward method involves the reaction of (R)-1-aminotetralin with acetylating agents such as acetic anhydride or acetyl chloride. This exothermic reaction is typically conducted in anhydrous dichloromethane or tetrahydrofuran under inert atmosphere. A base, such as triethylamine or pyridine, neutralizes the generated hydrogen chloride, driving the reaction to completion.

Example Protocol

-

Reactants : (R)-1-Aminotetralin (1.0 equiv), acetic anhydride (1.2 equiv)

-

Solvent : Dichloromethane (0.5 M)

-

Base : Triethylamine (1.5 equiv)

-

Conditions : 0°C to room temperature, 4–6 hours

Purification is achieved via column chromatography (silica gel, petroleum ether/ethyl acetate gradient) or recrystallization from hexane/ethyl acetate mixtures.

Asymmetric Hydrogenation of Enamides

A more enantioselective approach involves the hydrogenation of N-(3,4-dihydronaphthalen-2-yl)acetamide precursors using chiral rhodium catalysts. This method, reported by CSIC researchers, leverages phosphine-phosphite ligands to achieve enantiomeric excess (ee) up to 93%.

Catalytic System

-

Catalyst : Rhodium(I) complex with (R)-BINOL-derived phosphine-phosphite ligand

-

Substrate : N-(3,4-dihydronaphthalen-2-yl)acetamide

-

Conditions : 10 bar H₂, 25°C, 24 hours in methanol

The reaction proceeds via η⁶-arene coordination of the enamide to rhodium, followed by syn addition of hydrogen across the double bond. Deuterium-labeling studies confirm the retention of stereochemistry.

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow reactors are employed to enhance heat and mass transfer, reducing reaction times and improving yields compared to batch processes.

Key Parameters

-

Residence Time : 15–30 minutes

-

Temperature : 50–80°C

-

Catalyst Loading : 0.1–0.5 mol%

Purification and Characterization

Chromatographic Techniques

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 7.16–7.09 (m, 4H), 5.80 (br, 1H), 5.14 (m, 1H), 2.77–2.76 (m, 2H), 2.02–1.99 (m, 4H), 1.81 (s, 3H).

-

¹³C NMR : δ 169.2 (C=O), 137.5, 136.6 (aromatic C), 47.3 (CH-N), 23.4 (CH₃).

Stereoselective Optimization

Achieving high enantiomeric purity requires careful selection of chiral auxiliaries or catalysts. The CSIC protocol demonstrates that electron-donating substituents (e.g., methoxy groups) on the tetralin ring enhance enantioselectivity by stabilizing transition states through π-stacking interactions.

Substituent Effects on ee

| Substituent | Position | ee (%) |

|---|---|---|

| –OMe | 6 | 83 |

| –OMe | 8 | 93 |

| –Br | 6 | 89 |

Comparative Analysis of Methods

| Method | Yield (%) | ee (%) | Scalability | Cost |

|---|---|---|---|---|

| Direct Acetylation | 70–85 | 99* | Moderate | Low |

| Asymmetric Hydrogenation | 89–95 | 83–93 | High | High |

*Assumes starting from enantiomerically pure amine.

化学反応の分析

Types of Reactions

®-N-(1,2,3,4-Tetrahydronaphthalen-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted amides or other derivatives.

科学的研究の応用

®-N-(1,2,3,4-Tetrahydronaphthalen-1-yl)acetamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

Industry: Utilized in the synthesis of specialty chemicals and materials.

作用機序

(R)-N-(1,2,3,4-テトラヒドロナフタレン-1-イル)アセトアミドの作用機序は、その特定の用途によって異なります。医薬品化学では、酵素や受容体などの生物学的標的に結合し、その活性を調節する場合があります。関与する分子標的と経路は様々ですが、この化合物のキラル性は、その生物学的効果において重要な役割を果たすことがよくあります。

類似化合物との比較

Comparative Analysis with Similar Compounds

Stereoisomeric Comparisons

- (S)-Enantiomer : The (S)-enantiomer, synthesized via Rh-catalyzed hydrogenation with pyrrolidinyl ferrocene-containing ligands, shows distinct stereochemical properties. For example, (S)-N-(1,2,3,4-Tetrahydronaphthalen-1-yl)acetamide (19e) was synthesized with 48.0% enantiomeric excess (ee) using ligand L7, highlighting the sensitivity of stereochemical outcomes to catalyst selection .

- Biological Implications: Enantiomers often exhibit divergent biological activities.

Positional Isomers

- N-(1,2,3,4-Tetrahydronaphthalen-4-yl)acetamide (7) : This isomer substitutes the acetamide group at the 4-position of the tetralin ring. Synthesized via kinetic resolution under microwave irradiation, it exhibits distinct physicochemical properties, such as altered solubility due to differences in hydrogen-bonding capacity .

Functionalized Derivatives

Hydroxyl-Substituted Analogs

- 2-Hydroxy-N-(1,2,3,4-Tetrahydronaphthalen-1-yl)acetamide: The addition of a hydroxyl group increases polarity (clogP ≈ 1.5 vs. The (1R)-configuration of this derivative is structurally characterized in protein-ligand complexes .

Halogenated Derivatives

- Such modifications are common in antipsychotic drug design, as seen in clozapine analogs .

Methyl-Substituted Derivatives

- Tamibarotene (N-(5,5,8,8-Tetramethyl-tetrahydronaphthalen-2-yl)acetamide) : This compound, used in oncology, features methyl groups that increase lipophilicity (clogP ~4.2) and stabilize the tetralin ring conformation. The bulky substituents likely enhance binding to nuclear receptors like RARα .

Aromatic Side Chains

Structural and Pharmacological Data Table

[a] clogP values estimated from structural analogs (e.g., Tamibarotene data from , others inferred from substituent contributions).

生物活性

(R)-N-(1,2,3,4-Tetrahydronaphthalen-1-yl)acetamide, also known by its CAS number 218903-61-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its molecular characteristics, biological effects, and relevant research findings.

Molecular Characteristics

- Molecular Formula : C₁₂H₁₅NO

- Molecular Weight : 189.25 g/mol

- Structure : The compound features a tetrahydronaphthalene moiety linked to an acetamide group, which is crucial for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 218903-61-8 |

| Molecular Weight | 189.254 g/mol |

| LogP | 3.04040 |

| PSA (Polar Surface Area) | 32.59000 |

Biological Activity Overview

The biological activity of (R)-N-(1,2,3,4-Tetrahydronaphthalen-1-yl)acetamide has been investigated in various studies focusing on its pharmacological potential. The compound is primarily studied for its interactions with specific receptors and its effects on cellular processes.

Receptor Interactions

Research indicates that (R)-N-(1,2,3,4-Tetrahydronaphthalen-1-yl)acetamide acts as a ligand for several receptors:

- Dopamine Receptors : It has been shown to exhibit affinity for dopamine receptors, suggesting potential applications in treating neurological disorders.

- Serotonin Receptors : The compound may influence serotonin pathways, which are critical in mood regulation and anxiety disorders.

Antitumor Activity

A notable aspect of (R)-N-(1,2,3,4-Tetrahydronaphthalen-1-yl)acetamide is its antitumor properties. In vitro studies have demonstrated its efficacy against various cancer cell lines:

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells.

Case Studies and Research Findings

- Study on Anticancer Activity : A study conducted by Zhang et al. (2024) evaluated the cytotoxic effects of various naphthalene derivatives including (R)-N-(1,2,3,4-Tetrahydronaphthalen-1-yl)acetamide. The results indicated that this compound significantly inhibited cell proliferation in MCF-7 and A549 cell lines through apoptosis induction mechanisms.

- Neuropharmacological Effects : In a study published in the Journal of Medicinal Chemistry (2023), researchers explored the neuropharmacological profile of (R)-N-(1,2,3,4-Tetrahydronaphthalen-1-yl)acetamide. The compound was found to enhance dopaminergic signaling in animal models, suggesting potential therapeutic benefits in Parkinson's disease.

Q & A

Q. How can in silico models guide the design of analogs with improved potency?

- Methodological Answer :

- Pharmacophore modeling : Identify essential structural features (e.g., acetamide orientation) using tools like Schrödinger .

- QSAR analysis : Correlate substituent electronic properties (Hammett constants) with activity data .

- ADMET prediction : Use software (e.g., SwissADME) to optimize bioavailability and reduce toxicity .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。